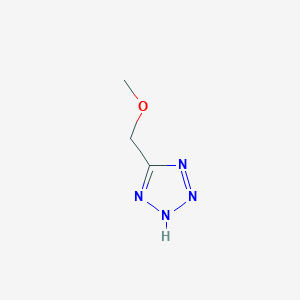

5-Methoxymethyl-1h-tetrazole

Descripción general

Descripción

5-Methoxymethyl-1H-tetrazole is a chemical compound used for pharmaceutical testing . It is used in the preparation of novel antifungal agents derived from N-iodopropargylazoles and N-triiodoallylazoles .

Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles, which includes this compound, has been achieved through one-pot multi-component condensation reactions of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide .Molecular Structure Analysis

Tetrazoles are synthetic organic heterocyclic compounds made up of a five-membered ring with four nitrogen atoms and one carbon atom . They have a high nitrogen content amongst the stable heterocycles .Chemical Reactions Analysis

The pyrolysis process of tetrazoles is complex and includes several stages . It is most likely to begin with a ring-opening reaction of the tetrazole ring, and the main gaseous products, including HCN, HN3, and NH3, are then released from the decomposition .Physical and Chemical Properties Analysis

Tetrazoles are stable over a wide pH range and they are also stable to various oxidizing and reducing agents . They play an important role in coordination chemistry as ligands, in material science as explosives, in photography, and act as carboxylic acid surrogates in medicinal chemistry .Aplicaciones Científicas De Investigación

Photochemistry and Vibrational Spectroscopy

5-Methoxymethyl-1H-tetrazole derivatives have been studied for their photochemical properties and vibrational spectroscopy. In one study, the infrared spectrum and UV-induced photochemistry of matrix-isolated 5-methoxy-1-phenyl-1H-tetrazole were explored. The research involved matrix isolation infrared spectroscopy and theoretical calculations to understand the compound's molecular structure, vibrational spectra, and photochemical behavior. UV irradiation of the compound led to its decomposition, producing various products such as methylcyanate and phenylazide. This study provides insights into the photochemical pathways of tetrazole derivatives and their potential applications in photochemistry and materials science (Gómez-Zavaglia et al., 2006).

Synthesis and Medicinal Chemistry

Tetrazoles, including 5-substituted 1H-tetrazoles, are notable for their applications in medicinal chemistry due to their high nitrogen content and stability. These compounds serve as bioisosteric replacements for carboxylic acids in drug development, contributing to the synthesis of clinical drugs like losartan, cefazolin, and alfentanil. Recent advancements in the synthesis of 5-substituted 1H-tetrazoles have focused on developing more efficient and eco-friendly methods, highlighting the ongoing research in this area to enhance drug design and synthesis (Mittal & Awasthi, 2019).

Energetic Materials

5-Substituted tetrazoles have also been investigated for their potential as energetic materials. Research in this area has led to the synthesis of nitrogen-rich energetic tetrazoles with excellent thermal stability and acceptable sensitivity properties. These compounds have been employed as precursors to energetic salts, demonstrating potential as replacements for current energetic materials due to their high nitrogen content and favorable detonation characteristics (Chand, Parrish, & Shreeve, 2013).

Coordination Chemistry and Material Science

Tetrazole derivatives, including this compound, are of interest in coordination chemistry and material science. They have been utilized in the synthesis of coordination polymers with intriguing physical properties such as second harmonic generation, fluorescence, and dielectric behaviors. The in situ hydrothermal synthesis of these tetrazole coordination compounds reveals the role of metal species in the synthesis process and their applications in various fields, including organic synthesis (Zhao et al., 2008).

Mecanismo De Acción

Mode of Action

It’s worth noting that tetrazole derivatives are known to inhibit the fungal enzyme cytochrome p450 . This inhibition is believed to have a positive effect on their toxicity compared to other fungicidal preparations .

Biochemical Pathways

Tetrazoles in general are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This property allows them to interact with various biochemical pathways in a manner similar to carboxylic acids .

Pharmacokinetics

It’s worth noting that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Tetrazoles in general have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Action Environment

It’s worth noting that the stability and efficacy of tetrazoles can be influenced by factors such as temperature, ph, and the presence of other chemical compounds .

Safety and Hazards

Direcciones Futuras

Tetrazoles, including 5-Methoxymethyl-1h-tetrazole, show a crucial role in pharmaceutical and medicinal applications . Researchers are still working to develop more efficient and eco-friendly methods for their synthesis . The antitumor results suggest that the potent tetrazole derivative could be a potential drug against epidermoid carcinoma .

Análisis Bioquímico

Biochemical Properties

5-Methoxymethyl-1h-tetrazole, like other tetrazoles, is often used as a metabolism-resistant isosteric replacement for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances

Molecular Mechanism

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that this compound may escape many of the Phase II metabolic pathways that carboxylic acids typically undergo

Propiedades

IUPAC Name |

5-(methoxymethyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c1-8-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBINGFLYFXKCAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NNN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tricyclohexylphosphine[2,4-dihydro-2,4,5-triphenyl-3H-1,2,4-triazol-3-ylidene][2-thienylmethylene]ruthenium(II) dichloride](/img/structure/B3089229.png)